Thermal Duplex Stabilization: 2′F-ANA Modification vs. DNA, 2′-OMe-RNA, and RNA
Incorporation of a 2′-fluoro-β-D-arabinoadenosine residue (derived from this building block) into an oligonucleotide increases the melting temperature (Tm) of the resulting duplex with complementary RNA by approximately 1.2 °C per modification [1]. By comparison, 2′-O-methyl-RNA contributes approximately +1.5 °C per residue, unmodified RNA approximately +1.1 °C per residue, and DNA provides no net stabilization [1]. The 2′F-ANA modification thus occupies a quantifiable middle ground: it stabilizes RNA duplexes nearly as effectively as 2′-OMe while uniquely preserving RNase H competence (see separate evidence item). Importantly, non-fluorinated ANA actually destabilizes duplexes relative to DNA, yielding lower Tm values than the corresponding DNA/RNA hybrids [2].
| Evidence Dimension | Change in melting temperature (ΔTm) per single nucleotide modification within an oligonucleotide duplex with complementary RNA |
|---|---|
| Target Compound Data | ΔTm ≈ +1.2 °C per 2′F-ANA residue |
| Comparator Or Baseline | 2′-OMe-RNA: ΔTm ≈ +1.5 °C/mod; RNA: ΔTm ≈ +1.1 °C/mod; DNA: ΔTm ≈ +0 °C/mod (baseline); ANA (non-fluorinated): negative ΔTm (destabilization) |
| Quantified Difference | 2′F-ANA provides +1.2 °C/mod stabilization vs. DNA baseline; −0.3 °C/mod less than 2′-OMe but with retained RNase H activity |
| Conditions | UV thermal melting (260 nm) of mixed-base oligonucleotide duplexes in neutral-pH buffer; values aggregated across multiple sequences in the Damha laboratory (McGill University) |
Why This Matters
The +1.2 °C ΔTm places 2′F-ANA as one of the few modifications that simultaneously enhance target affinity and preserve RNase H cleavage — a property absent in 2′-OMe, 2′-F-RNA, and LNA — making this building block essential for antisense applications requiring both high binding and enzymatic degradation of the target RNA.
- [1] Glen Research. 2′-F-A-ANA-CE Phosphoramidite (10-3800) — Product Technical Data Sheet, referencing Viazovkina E, Mangos MM, Elzagheid MI, Damha MJ. Curr Protoc Nucleic Acid Chem. 2002, Chapter 4, Unit 4.15. View Source
- [2] Wilds CJ, Damha MJ. 2′-Deoxy-2′-fluoro-β-D-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Res. 2000;28(18):3625–3635. doi:10.1093/nar/28.18.3625. View Source
